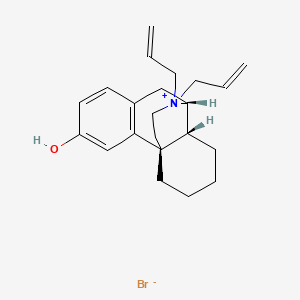

N-allyl Levallorphan-bromide

Description

Historical Trajectory of Opioid Antagonist Discovery and Development

The journey to discover opioid antagonists began in the early 20th century, driven by the need to counteract the dangerous respiratory depression caused by potent opioid analgesics like morphine. nih.gov In 1914, German pharmacologist Julius Pohl synthesized N-allylnorcodeine, which was later found to block morphine-induced respiratory depression. nih.gov This discovery, however, was not fully recognized until decades later. nih.gov

A significant breakthrough came in 1942 with the synthesis of N-allylnormorphine, also known as nalorphine (B1233523). nih.govpnas.org Initially, it was hoped that nalorphine would retain the analgesic properties of morphine without its adverse effects, but it was discovered to counteract all of morphine's actions. nih.gov While nalorphine did possess some analgesic properties at high doses, it also produced undesirable psychotomimetic side effects. nih.gov Nevertheless, the development of nalorphine was a pivotal moment, as it was the first opioid antagonist to be used clinically and it demonstrated that minor chemical modifications to an agonist's structure could result in a compound with antagonistic properties. pnas.orgscielo.br

Another early opioid antagonist was levallorphan (B1674846), which, similar to nalorphine, exhibited a mixed agonist-antagonist profile, acting as a competitive antagonist at μ-opioid receptors and an agonist at κ-opioid receptors. scielo.brfrontiersin.org The quest for a "pure" antagonist, devoid of agonist activity, continued and led to the synthesis of naloxone (B1662785) in 1960. nih.gov Naloxone proved to be a more potent antagonist than its predecessors with minimal to no agonist effects, making it a crucial tool for reversing opioid overdose. nih.govfrontiersin.org The development of these compounds paved the way for the synthesis of peripherally acting antagonists like N-allyl levallorphan-bromide, designed to limit their effects to the periphery and avoid central nervous system side effects. nih.gov

Chemical Classification and Derivational Context within Morphinan (B1239233) Alkaloids

This compound belongs to the morphinan class of alkaloids. nih.govnih.gov Morphinans are a group of compounds based on a partially saturated iminoethanophenanthrene structure. nih.gov This core structure is found in many naturally occurring opioids extracted from the opium poppy (Papaver somniferum), such as morphine and codeine, as well as numerous semi-synthetic and synthetic opioids. wikipedia.orgmdpi.commdpi.com

The morphinan skeleton possesses a characteristic T-shaped three-dimensional geometry and contains multiple chiral centers, leading to the possibility of various stereoisomers. mdpi.com The specific arrangement of the atoms in space is crucial for the pharmacological activity of these compounds. This compound is a derivative of levallorphan, which itself is a synthetic morphinan. nih.gov The key structural feature of this compound is the presence of a quaternary ammonium (B1175870) group, which is formed by the addition of an allyl bromide to the nitrogen atom of levallorphan. nih.govgoogle.comthegoodscentscompany.com This quaternization results in a positively charged molecule, which significantly limits its ability to cross the blood-brain barrier. nih.govcapes.gov.br This property is central to its classification as a peripherally selective opioid antagonist. nih.gov

The synthesis of such derivatives often involves the N-dealkylation of a tertiary amine precursor, followed by realkylation with a desired group, such as an allyl group using allyl bromide. nih.govgoogle.com

Structure

3D Structure of Parent

Properties

CAS No. |

63868-47-3 |

|---|---|

Molecular Formula |

C22H30BrNO |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

(1R,9R,10R)-17,17-bis(prop-2-enyl)-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;bromide |

InChI |

InChI=1S/C22H29NO.BrH/c1-3-12-23(13-4-2)14-11-22-10-6-5-7-19(22)21(23)15-17-8-9-18(24)16-20(17)22;/h3-4,8-9,16,19,21H,1-2,5-7,10-15H2;1H/t19-,21+,22+;/m0./s1 |

InChI Key |

GZRDUQUTLAZWAU-JVFQMWRPSA-N |

SMILES |

C=CC[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)O)CC=C.[Br-] |

Isomeric SMILES |

C=CC[N+]1(CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)CC=C.[Br-] |

Canonical SMILES |

C=CC[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)O)CC=C.[Br-] |

Synonyms |

CM 32191 CM-32191 N-allyl levallorphan-bromide N-allyl levallorphan-chloride N-allyl levallorphan-iodide |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization

Elucidation of Synthetic Routes for N-allyl Levallorphan-bromide

The synthesis of this compound (also known in literature as CM 32191) is achieved through the quaternization of the tertiary nitrogen atom of its parent compound, levallorphan (B1674846) ((-)-17-allylmorphinan-3-ol). nih.gov This transformation introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physicochemical properties.

The primary synthetic route involves the direct N-alkylation of levallorphan with an allyl halide, typically allyl bromide. thegoodscentscompany.comcdnsciencepub.com This reaction is a classic Menshutkin reaction, where the lone pair of electrons on the tertiary nitrogen atom attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion.

Reaction Scheme: Levallorphan + Allyl Bromide → this compound

This process is generally carried out in an anhydrous, aprotic dipolar solvent. google.com The use of such solvents helps to solvate the transition state and facilitate the nucleophilic substitution reaction, leading to the formation of the quaternary ammonium (B1175870) salt. The resulting product, this compound, precipitates from the reaction mixture or is isolated through standard purification techniques. This method is analogous to the synthesis of other quaternary morphinan (B1239233) derivatives, such as the N-alkylation of noroxymorphone (B159341) with allyl bromide to produce naloxone (B1662785), a widely used opioid antagonist. cdnsciencepub.com

Strategic Modification of the Morphinan Scaffold for N-Substitution

The substituent at the nitrogen atom (position 17) of the morphinan skeleton is a critical determinant of its pharmacological activity. researchgate.netsemanticscholar.org Structure-activity relationship (SAR) studies have consistently shown that modifying this position can dramatically shift a compound's profile from a potent agonist to a partial agonist or a pure antagonist. gpatindia.com

Agonist to Antagonist Switch: The archetypal example is the conversion of morphine (an N-methyl derivative and potent agonist) to nalorphine (B1233523) (an N-allyl derivative and antagonist). researchgate.net This "N-allyl for N-methyl" substitution rule is a foundational principle in opioid chemistry. Similarly, replacing the N-methyl group with larger alkyl moieties like N-cyclopropylmethyl or N-cyclobutylmethyl also confers antagonist properties, as seen in naltrexone (B1662487) and nalbuphine. researchgate.net Levallorphan itself follows this pattern, being the N-allyl analog of the agonist levorphanol (B1675180). targetmol.com

Quaternization for Peripheral Restriction: A further strategic modification is the quaternization of the nitrogen. By converting the tertiary amine into a quaternary ammonium salt, the molecule acquires a permanent ionic charge. google.com This charge dramatically increases the compound's hydrophilicity and prevents it from readily crossing the blood-brain barrier (BBB). mdpi.com This "peripheralization" strategy is employed to develop drugs that act on peripheral opioid receptors, primarily in the gastrointestinal tract, without affecting the central nervous system. google.commdpi.com This allows for the mitigation of peripheral opioid side effects (like constipation) while preserving the central analgesic effects of co-administered opioids. nih.gov

Exploration of Quaternary Ammonium Derivatives and Analogs

The development of this compound is part of a broader exploration into quaternary morphinan derivatives as peripherally selective antagonists. google.commdpi.com Research has led to the synthesis and evaluation of several related compounds, each with distinct properties.

One of the most studied analogs is Levallorphan methyl iodide (SR 58002) , which is synthesized by quaternizing levallorphan with methyl iodide. researchgate.net Comparative studies have shown that both this compound (CM 32191) and Levallorphan methyl iodide (SR 58002) act as peripherally selective opioid antagonists. nih.govresearchgate.net However, SR 58002 was found to have a superior peripheral selectivity in mice compared to CM 32191 and other quaternary compounds like N-methyl naloxone. researchgate.net

The concept has been extended to other morphinan antagonists, leading to derivatives such as:

N-methyl naloxone: A quaternary derivative of the potent antagonist naloxone. nih.gov

N-methyl naltrexone: A peripherally acting antagonist used clinically for opioid-induced constipation. semanticscholar.org

Furthermore, patents describe the creation of labile quaternary ammonium salt prodrugs from tertiary amines like levallorphan. google.comgoogle.com These prodrugs are designed to be chemically or enzymatically cleaved in vivo, providing a sustained release of the parent drug. google.comgoogle.com

Table 1: Comparison of Selected Quaternary Morphinan Derivatives

| Compound Name | Parent Compound | Quaternizing Agent | Key Characteristic | Reference |

|---|---|---|---|---|

| This compound (CM 32191) | Levallorphan | Allyl Bromide | Peripherally selective narcotic antagonist. nih.gov | nih.gov |

| Levallorphan methyl iodide (SR 58002) | Levallorphan | Methyl Iodide | Potent narcotic antagonist with superior peripheral selectivity to CM 32191. researchgate.net | researchgate.net |

| N-methyl naloxone | Naloxone | Methyl Halide | Peripherally selective antagonist. nih.gov | nih.gov |

| N-methyl naltrexone | Naltrexone | Methyl Halide | Clinically used peripheral mu-opioid antagonist. semanticscholar.org | semanticscholar.org |

Stereochemical Considerations in Synthesis and Activity

Stereochemistry is of fundamental importance in the pharmacology of morphinans. The rigid scaffold contains multiple stereocenters (typically at C5, C6, C9, C13, and C14), and their specific configuration is crucial for receptor binding and activity. mdpi.com

The quaternization of the nitrogen atom in an N-substituted morphinan introduces an additional layer of stereochemical complexity. When the substituents on the tertiary nitrogen are different, the nitrogen atom becomes a chiral center upon quaternization. This results in the formation of two diastereoisomers (or epimers) with different spatial arrangements around the nitrogen.

Crucial research has demonstrated that the biological activity of these quaternary diastereoisomers is highly dependent on their configuration. nih.gov A study on quaternary derivatives of levallorphan, nalorphine, and naloxone revealed profound differences based on the synthetic route:

Alkylation of an N-allyl tertiary amine: When the N-allyl parent compound (like levallorphan) is reacted with a methylating agent, it yields a diastereoisomer that is a potent opioid antagonist. nih.gov

Alkylation of an N-methyl tertiary amine: Conversely, when the corresponding N-methyl compound is reacted with an allyl halide, the resulting diastereoisomer has negligible antagonist activity. nih.gov

This demonstrates a strict stereochemical requirement at the chiral nitrogen for pharmacological activity. The spatial orientation of the N-substituents dictates the molecule's ability to bind effectively to the opioid receptor. In the case of this compound, where two identical allyl groups are attached, a chiral nitrogen is not created. However, for mixed quaternary derivatives like N-allyl-N-methyl-morphinanium salts, the synthetic pathway is a critical determinant of the final product's biological function.

Molecular and Cellular Pharmacodynamics

Detailed Opioid Receptor Binding Kinetics and Affinities

Levallorphan (B1674846) demonstrates a high affinity for the mu-opioid receptor (MOR), acting as a competitive antagonist. drugbank.com Its binding affinity (Ki) for the MOR has been quantified at approximately 1.12 nM. In functional assays that measure G-protein activation, such as those monitoring [³⁵S]GTPγS binding, levallorphan behaves as a weak partial agonist with an EC50 value of 2.7 nM. However, its efficacy is very low, producing only about 12% of the stimulation observed with the full agonist DAMGO. For practical purposes and in the context of reversing the effects of full agonists, it is considered a MOR antagonist. wikipedia.orgwikipedia.org

While morphinans like levallorphan are known to interact with multiple opioid receptor classes, specific binding affinity constants (Ki) for levallorphan at the delta-opioid receptor (DOR) are not consistently reported in major studies. nih.gov Its activity at this receptor is less characterized than its effects at MOR and KOR.

In contrast to its antagonist activity at the MOR, levallorphan functions as an agonist at the kappa-opioid receptor (KOR). wikipedia.org This dual activity is a hallmark of its pharmacological profile. The agonism at the KOR is responsible for some of its complex effects, including the potential for dysphoria at high doses. wikipedia.orgwikipedia.org

Delta-Opioid Receptor (DOR) Interactions

Receptor Selectivity and Promiscuity Profiling

Levallorphan is not a highly selective ligand, exhibiting significant affinity for multiple opioid receptor classes, a common characteristic of many morphinan-based compounds. nih.gov Its pharmacological profile is a mixed one, primarily defined by its potent antagonism at MOR and agonism at KOR. wikipedia.org This promiscuity, or lack of selectivity, explains its complex actions. The quaternization to N-allyl levallorphan-bromide does not alter this intrinsic receptor-binding profile but rather confers peripheral selectivity, limiting its actions to outside the central nervous system. nih.gov

Table 3.1: Opioid Receptor Binding and Functional Parameters for Levallorphan

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Functional Potency (EC50) |

|---|---|---|---|

| Mu-Opioid Receptor (MOR) | 1.12 nM | Antagonist / Weak Partial Agonist wikipedia.org | 2.7 nM ([³⁵S]GTPγS) |

| Delta-Opioid Receptor (DOR) | Data Not Available | - | - |

Ligand-Induced Receptor Conformational Changes

The dual functionality of levallorphan as a MOR antagonist and a KOR agonist can be explained by the distinct conformational changes it induces upon binding to each receptor. Molecular dynamics simulations suggest a mechanism involving the differential influx of water molecules into the receptor's binding pocket. researchgate.net

At the KOR , levallorphan binding results in a conformation with a larger solvent-accessible surface area. This allows water molecules to penetrate the receptor's interior, a process believed to be essential for mediating receptor activation and its subsequent agonist effects. researchgate.net

At the MOR , levallorphan binding induces a different conformation with a decreased solvent-accessible surface area. This change effectively blocks the entry of water into the receptor, stabilizing it in an inactive state and thus producing an antagonistic effect. researchgate.net

This mechanism highlights how a single ligand can stabilize different functional states in closely related receptor subtypes.

Downstream Intracellular Signaling Pathways Modulated by this compound

As an opioid receptor antagonist, this compound blocks the intracellular signaling cascades initiated by opioid agonists. Opioid receptors are G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). nih.gov

G-protein Coupling: By stabilizing the inactive receptor conformation at the MOR, N-allyl levallorphan prevents the receptor from coupling with and activating Gi/o proteins. This blockade has been demonstrated with levallorphan, which acts as a very weak partial agonist for G-protein activation, meaning it is largely ineffective at promoting this signal transduction step compared to a full agonist.

Adenylyl Cyclase Activity: A primary downstream effect of Gi/o activation by opioid agonists is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov As an antagonist, this compound blocks this effect. By preventing the inhibition of adenylyl cyclase, it prevents the drop in cAMP caused by opioid agonists, effectively reversing this aspect of their cellular action. nih.govnih.gov

Therefore, the primary role of this compound at the cellular level is to competitively occupy the mu-opioid receptor, preventing agonist-induced signaling through the Gi/o pathway and the subsequent modulation of key effectors like adenylyl cyclase.

Allosteric Modulation and Potential for Receptor Heterodimerization

This compound, a quaternary ammonium (B1175870) derivative of levallorphan, is primarily characterized as a peripherally acting narcotic antagonist. nih.govnih.govresearchgate.net Its molecular structure, featuring a permanent positive charge, limits its ability to cross the blood-brain barrier, thus confining its effects primarily to peripheral tissues. nih.gov While its principal mechanism is competitive antagonism at the orthosteric binding site of opioid receptors, particularly the mu-opioid receptor (MOR), its interactions can be further explored in the context of allosteric modulation and receptor dimerization. nih.govdrugbank.com

Allosteric Modulation

Allosteric modulation refers to the process where a ligand binds to a site on a receptor (an allosteric site) that is topographically distinct from the primary (orthosteric) binding site where endogenous ligands and classical antagonists bind. nih.govgoogle.com This binding event induces a conformational change in the receptor, which in turn alters the binding affinity or efficacy of the orthosteric ligand. google.com

In the realm of opioid receptors, sodium ions are well-documented allosteric modulators. acs.orgnih.gov Pioneering studies established that physiological concentrations of sodium ions decrease the binding affinity of opioid agonists, but not antagonists, to the MOR. acs.orgnih.gov This "sodium effect" is mediated by a conserved sodium binding pocket within the receptor's transmembrane helices. nih.gov The collapse of this sodium pocket is associated with the receptor's transition to an active state. nih.gov

While this compound is classified as a competitive antagonist, its parent compound, levallorphan, has been utilized as a tool in research to investigate these very allosteric mechanisms. acs.org For instance, levallorphan has been used in radioligand binding assays to determine non-specific binding, a crucial step in studies examining the allosteric effects of sodium ions on opioid receptors. acs.org Molecular dynamics simulations have also modeled levallorphan's interaction with the κ-opioid receptor (KOR) and MOR, providing insights into the conformational state of the receptor and the stability of ionic interactions that are influenced by allosteric modulators like sodium. nih.gov

The activity of this compound as a classic competitive antagonist suggests it directly competes with agonists at the orthosteric site. drugbank.com However, the broader pharmacology of the morphinan (B1239233) class and the intricate nature of G-protein coupled receptor (GPCR) function allow for the possibility of subtle allosteric influences that are not yet fully elucidated for this specific quaternary derivative.

Potential for Receptor Heterodimerization

Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) types, can form complexes with each other or with other GPCRs, creating heterodimers. frontiersin.orgguidetopharmacology.org These heterodimers can exhibit pharmacological properties—such as ligand binding, signaling, and trafficking—that are distinct from their constituent monomeric receptors. frontiersin.orgplos.org This phenomenon presents novel opportunities for therapeutic intervention, aiming to develop ligands that selectively target these unique receptor complexes. frontiersin.org

The pharmacological profile of this compound's parent compound, levallorphan, which acts as a MOR antagonist and a KOR agonist, provides a basis for speculating on its potential interactions with receptor heterodimers. wikipedia.org

MOR-KOR Heterodimers: Ligands that act as mixed MOR antagonists/KOR agonists have been developed to target MOR-KOR heterodimers, producing analgesia with potentially fewer side effects like tolerance. frontiersin.org Given that levallorphan exhibits this mixed pharmacological profile, it is conceivable that it could modulate the function of MOR-KOR heterodimers. wikipedia.org this compound, as a peripherally restricted MOR antagonist, could theoretically influence the MOR component of such a heterodimer in peripheral tissues, although its specific action on the heterodimer complex as a whole remains unstudied. nih.govnih.gov

MOR-DOR Heterodimers: The MOR-DOR heterodimer is another significant area of research, with evidence suggesting it can be targeted to enhance analgesia and reduce opioid tolerance. frontiersin.orgplos.org A compound's ability to interact with this complex would depend on its binding affinities for both MOR and DOR. Levallorphan is primarily recognized for its activity at MOR and KOR, with less emphasis on DOR interactions in the available literature. drugbank.comwikipedia.org Therefore, the potential for this compound to significantly engage MOR-DOR heterodimers is less clear without specific binding data for this complex.

Currently, there is no direct experimental evidence confirming that this compound interacts with or modulates opioid receptor heterodimers. Research in this area has focused more on developing novel ligands specifically designed to target these complexes. frontiersin.org However, the established existence of these heterodimers and the mixed antagonist/agonist profile of the parent compound, levallorphan, suggest a plausible, though hypothetical, avenue for future investigation into the complete pharmacological profile of this compound.

Data Tables

Table 1: Pharmacological Profile of this compound (CM 32191)

| Parameter | Finding | Source(s) |

| Receptor Activity | Pure morphine antagonist on guinea-pig ileum | nih.gov |

| Primary Mechanism | Competitive Antagonist | nih.govdrugbank.com |

| Selectivity | Peripherally selective; low ability to cross blood-brain barrier | nih.govnih.govresearchgate.net |

| In Vivo Effect | Antagonizes peripherally mediated morphine constipation | nih.gov |

| In Vivo Effect | Does not significantly affect centrally mediated morphine analgesia | nih.gov |

Table 2: Pharmacological Profile of Levallorphan (Parent Compound)

| Parameter | Finding | Source(s) |

| Receptor Activity | µ-opioid receptor (MOR) antagonist/partial agonist | drugbank.comwikipedia.org |

| Receptor Activity | κ-opioid receptor (KOR) agonist | wikipedia.org |

| Receptor Activity | Nicotinic acetylcholine (B1216132) receptor antagonist | drugbank.com |

| Primary Use in Research | Tool to study opioid receptor mechanisms (e.g., allosteric sites) | acs.orgnih.gov |

| Functional Effect | Can reverse opioid-induced respiratory depression while maintaining some analgesia | wikipedia.org |

Table of Mentioned Compounds

Structure Activity Relationship Sar Analysis

Impact of N-Allyl Substitution on Opioid Receptor Antagonism

The substituent at the nitrogen atom (position 17) of the morphinan (B1239233) skeleton plays a pivotal role in determining whether a compound will act as an agonist, antagonist, or have a mixed profile. researchgate.net In the case of N-allyl levallorphan-bromide, the presence of an allyl group at this position is a key determinant of its antagonist properties at opioid receptors. gpatindia.com

Historically, the replacement of the N-methyl group in morphine with an N-allyl group led to the discovery of nalorphine (B1233523), one of the first recognized opioid antagonists. researchgate.netmdpi.com This foundational discovery established a critical SAR principle: small alkyl groups like methyl are often associated with agonist activity, while larger substituents such as allyl or cyclopropylmethyl tend to confer antagonist properties. acs.org Levallorphan (B1674846) itself is the N-allyl derivative of levorphanol (B1675180) and is recognized as a narcotic antagonist. pharmacy180.comtaylorandfrancis.com The quaternization of the nitrogen with an allyl bromide in this compound further solidifies its antagonist character, particularly with a pronounced peripheral action. nih.govnih.gov

This modification from an agonist-conferring methyl group to an antagonist-associated allyl group is a well-established strategy in opioid chemistry. mhmedical.com The allyl group is thought to alter the conformation of the ligand when bound to the receptor, preventing the conformational changes necessary for receptor activation and subsequent signaling.

Comparative SAR with Analogous N-Substituted Morphinans (e.g., Nalorphine, Naloxone)

To understand the significance of the N-allyl group in this compound, it is useful to compare it with other N-substituted morphinans like nalorphine and naloxone (B1662785).

Nalorphine (N-allylnormorphine): As the N-allyl analog of morphine, nalorphine was a pioneering opioid antagonist. mdpi.com However, it also exhibits partial agonist effects, leading to complex pharmacological actions, including analgesia at higher doses. researchgate.netfrontiersin.org

Naloxone (N-allylnoroxymorphone): In contrast to nalorphine, naloxone is considered a "pure" antagonist with virtually no agonist activity. pharmacy180.comtaylorandfrancis.com The key structural difference between nalorphine and naloxone, apart from the parent agonist, is the presence of a 14-hydroxyl group in naloxone. This substitution, along with the N-allyl group, contributes to its strong and pure antagonist profile at the mu-opioid receptor (MOR). mhmedical.comfrontiersin.org

This compound, being a derivative of levallorphan, shares the N-allyl feature with both nalorphine and naloxone. Its antagonist properties are consistent with this substitution pattern. The quaternization of the nitrogen in this compound, however, introduces a positive charge, which generally restricts its ability to cross the blood-brain barrier. This leads to a more peripherally selective antagonist action compared to the centrally acting naloxone and nalorphine. nih.govnih.govmdpi.com

| Compound | N-Substituent | Parent Agonist | Key Structural Features | Pharmacological Profile |

| This compound | Allyl (quaternized) | Levorphanol | Morphinan core, quaternary nitrogen | Peripheral Opioid Antagonist nih.govnih.gov |

| Nalorphine | Allyl | Morphine | Morphinan core | Partial Agonist/Antagonist researchgate.net |

| Naloxone | Allyl | Oxymorphone | Morphinan core, 14-hydroxyl group | Pure Antagonist nih.gov |

Contribution of Core Morphinan Structure to Receptor Recognition

The rigid, polycyclic structure of the morphinan core is fundamental for its recognition by opioid receptors. acs.org This pentacyclic scaffold, derived from the opium poppy, provides the necessary three-dimensional arrangement of chemical groups to fit into the binding pocket of opioid receptors. acs.orgwikipedia.org

Key features of the morphinan structure that contribute to receptor binding include:

The Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring (A-ring) is crucial for high-affinity binding to the mu-opioid receptor. nih.gov

The Protonated Nitrogen: At physiological pH, the tertiary amine in the D-ring is protonated, forming an ionic bond with an acidic residue (typically an aspartate) in the receptor binding site. plos.org

The Stereochemistry: The specific stereoconfiguration of the morphinan skeleton is critical for its pharmacological activity.

This core structure acts as a "message" that is recognized by the opioid receptor. jst.go.jp Variations in substituents, such as the N-allyl group, then modulate the "address" and the functional outcome (agonism vs. antagonism) of this interaction. jst.go.jp

Influence of Specific Substituents on Receptor Subtype Selectivity

While the N-allyl group is a primary determinant of antagonist activity, other structural modifications on the morphinan skeleton can influence selectivity for the different opioid receptor subtypes (mu, delta, and kappa).

For instance, in the broader class of morphinans, modifications at various positions can fine-tune receptor preference. mdpi.comoup.com While this compound is generally considered a non-selective opioid antagonist, its quaternization significantly directs its action to peripheral receptors. nih.govnih.gov This peripheral selectivity is a key feature that distinguishes it from non-quaternized antagonists like naloxone.

Research into related morphinan derivatives has shown that even subtle changes can dramatically alter receptor selectivity. For example, the introduction of different substituents at the C6 or C14 positions can shift the affinity and efficacy profile towards kappa or delta receptors. jst.go.jpfrontiersin.org While specific data on the receptor subtype selectivity of this compound is limited in the provided context, the general principles of morphinan SAR suggest that its binding profile is a composite of the effects of its core structure and the N-allyl substituent.

Preclinical Pharmacological Investigations and Mechanistic Elucidation

In Vitro Bioassay Systems for Antagonist Characterization

In vitro bioassays are fundamental in the initial characterization of a compound's pharmacological activity at the receptor level. These systems allow for the study of drug-receptor interactions in a controlled environment, isolated from the complexities of a whole organism.

The guinea-pig ileum preparation is a classic and highly valuable tool for the in vitro study of opioid receptor activity. This isolated tissue is rich in myenteric plexus neurons that contain opioid receptors, primarily of the mu (µ) and kappa (κ) types. The electrically stimulated guinea-pig ileum preparation allows for the quantification of a compound's agonist or antagonist activity by measuring its effect on smooth muscle contractions.

In studies involving N-allyl levallorphan-bromide, the longitudinal muscle of the guinea-pig ileum has been employed to assess its antagonist properties. Research has demonstrated that this compound behaves as a pure morphine antagonist in this preparation. eurofinsdiscovery.com It effectively counteracts the inhibitory effects of morphine on the electrically induced contractions of the ileum, indicating its direct antagonistic action at opioid receptors within this tissue. This antagonistic activity is dose-dependent, providing a quantitative measure of its potency at the receptor level.

While specific studies on this compound using the mouse vas deferens preparation were not found in the reviewed literature, this model is also widely used for opioid receptor characterization, particularly for delta (δ) and kappa (κ) opioid receptors.

Cell-based functional assays are crucial for dissecting the molecular mechanisms of receptor activation and antagonism. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.org Antagonists block this effect. G-protein coupling assays, such as [³⁵S]GTPγS binding, directly measure the activation of G-proteins following receptor stimulation.

Despite the importance of these assays, a review of the available scientific literature did not yield specific studies that have utilized cAMP accumulation or G-protein coupling assays to characterize the antagonist properties of this compound. While these assays are standard for evaluating opioid ligands, data for this particular quaternary ammonium (B1175870) compound appears to be limited in the public domain.

Isolated Organ Preparations (e.g., Guinea-pig Ileum, Mouse Vas Deferens)

In Vivo Preclinical Models for Opioid Effect Reversal

In vivo models are essential for understanding the pharmacological effects of a compound in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties, including its ability to cross biological barriers like the blood-brain barrier.

One of the most prominent and dose-limiting side effects of opioid analgesics is the inhibition of gastrointestinal motility, leading to constipation. Animal models, such as the charcoal meal transit test in mice and rats, are commonly used to evaluate a compound's ability to counteract this effect.

This compound has been shown to be a potent antagonist of morphine-induced constipation. eurofinsdiscovery.com In mouse models, it dose-dependently reverses the inhibitory effect of morphine on the transit of a charcoal meal through the small intestine. eurofinsdiscovery.com This demonstrates its efficacy in blocking the peripherally mediated gastrointestinal effects of opioids.

| Compound | Effect on Morphine-Induced Constipation in Mice | ID₅₀ (mg/kg) |

| This compound (CM 32191) | Antagonism | 15.6 |

A key aspect of a peripherally selective opioid antagonist is its ability to reverse peripheral side effects without compromising centrally mediated analgesia. The hot-plate test in rodents is a standard model for assessing the central antinociceptive effects of opioids.

Studies have consistently shown that this compound does not significantly affect morphine-induced analgesia at doses that effectively antagonize constipation. eurofinsdiscovery.comwikipedia.org In the mouse hot-plate test, the ID₅₀ for antagonizing morphine analgesia was found to be greater than 80 mg/kg, a dose substantially higher than that required to reverse constipation. eurofinsdiscovery.com This dissociation of effects underscores its limited ability to access central opioid receptors.

| Compound | Effect on Morphine-Induced Analgesia in Mice (Hot-Plate Test) | ID₅₀ (mg/kg) |

| This compound (CM 32191) | No significant antagonism | > 80 |

The quaternary ammonium structure of this compound is designed to limit its penetration across the blood-brain barrier. This peripheral selectivity has been a primary focus of its preclinical evaluation.

Comparative studies have been conducted to ascertain the extent of its central nervous system (CNS) penetration. One approach involved comparing its potency in preventing the in vivo binding of a radiolabeled opioid, [³H]buprenorphine, in the rat CNS and the small intestine. wikipedia.orgresearchgate.net Pretreatment with this compound significantly reduced the binding of [³H]buprenorphine in the intestine (longitudinal muscle with attached myenteric plexus), but had no comparable effect on its binding in the cerebrum and spinal cord. wikipedia.orgresearchgate.net This provides direct evidence for its peripheral selectivity.

In contrast, the non-quaternary antagonist naloxone (B1662785), at doses that antagonized the intestinal effects of morphine, also completely abolished its analgesic effects, indicating its ready access to the CNS. wikipedia.orgresearchgate.net Another quaternary antagonist, methylnaloxone, showed some peripheral selectivity at low doses, but at higher doses, it also suppressed the antinociceptive action of morphine. wikipedia.org this compound, however, consistently and selectively antagonized morphine-induced constipation without affecting its analgesic properties over a range of doses and time points. wikipedia.org This highlights its superior peripheral selectivity compared to other antagonists in these models.

| Compound | Effect on [³H]buprenorphine Binding in Rat Intestine | Effect on [³H]buprenorphine Binding in Rat CNS | Effect on Morphine-Induced Analgesia |

| This compound (CM 32191) | Reduced | No significant change | No significant antagonism |

| Naloxone | Reduced | Reduced | Complete antagonism |

Assessment of Peripheral versus Central Opioid Receptor Antagonism

Differential Effects on Centrally and Peripherally Mediated Opioid Actions

This compound, also known as CM 32191, has been identified in preclinical research as a peripherally selective opioid antagonist. Its primary characteristic is the ability to counteract the peripheral effects of opioids, such as those on the gastrointestinal tract, without significantly diminishing their centrally mediated analgesic effects.

A study in mice reported a clear dissociation between the compound's effects on morphine-induced constipation and analgesia. nih.gov In these experiments, this compound effectively antagonized the constipating effects of morphine in a dose-dependent manner. nih.gov Conversely, it did not meaningfully affect morphine-induced analgesia, highlighting its preferential action on peripheral opioid receptors. nih.gov The peripheral selectivity of CM 32191 was found to be greater than that of another quaternary antagonist, N-methyl naloxone. nih.govresearchgate.net

Further investigations in rats reinforced these findings. Using a model that simultaneously assessed nociception (hot plate test, a central mechanism) and gastrointestinal transit (charcoal meal test, a peripheral mechanism), researchers demonstrated the compound's selectivity. nih.govcapes.gov.br this compound selectively prevented the antipropulsive (constipating) action of morphine. nih.govcapes.gov.br

However, some conflicting data exists regarding its influence on central analgesia. One study in mice reported that this compound did completely prevent the antinociceptive effects of subcutaneous morphine. researchgate.net This contrasts with other findings that suggest a much weaker or non-existent effect on analgesia. nih.govnih.gov The peripheral selectivity of quaternary antagonists can also be species-dependent; for instance, N-methyl-levallorphan has shown greater peripheral selectivity in mice compared to rats. mdpi.com

| Opioid Effect | System Mediating Effect | Antagonist Potency (ID50) | Source |

|---|---|---|---|

| Constipation | Peripheral | 15.6 mg/kg | nih.gov |

| Analgesia | Central | > 80 mg/kg | nih.gov |

| Antinociception (Hot-Plate) | Central | 15.2 mg/kg (s.c.) | researchgate.net |

Blood-Brain Barrier Permeability Studies in Animal Species

The defining feature that underpins the peripheral selectivity of this compound is its limited ability to cross the blood-brain barrier (BBB). nih.govcapes.gov.br The BBB is a highly selective semipermeable border that protects the brain from most substances in the blood, allowing passage primarily to small, lipid-soluble molecules. wikipedia.org As a quaternary ammonium compound, this compound possesses a permanent positive charge and increased polarity, which severely restricts its passage across the lipophilic BBB. nih.govnih.gov

Studies in rats were specifically designed to ascertain the extent of its penetration into the central nervous system (CNS). nih.govcapes.gov.br Researchers compared its ability to prevent the in-vivo binding of a radiolabeled opioid, [3H]buprenorphine, in the brain versus the small intestine. Following subcutaneous administration of this compound, the concentration of [3H]buprenorphine was significantly reduced in the intestine (specifically the longitudinal muscle with the myenteric plexus), but its levels in the cerebrum and spinal cord remained comparable to control values. nih.govcapes.gov.br This provides direct evidence that the antagonist acts on peripheral opioid receptors without reaching central ones in significant amounts. nih.govcapes.gov.br

Further functional evidence comes from studies using intracerebroventricular (i.c.v.) administration of morphine to induce constipation, a centrally mediated effect in this specific experimental model. Subcutaneously administered this compound failed to prevent constipation induced by central morphine, confirming its inability to access the CNS in sufficient concentrations to exert an antagonistic effect. researchgate.net

| Tissue | Location Relative to BBB | Effect of CM 32191 Pretreatment | Source |

|---|---|---|---|

| Cerebrum & Spinal Cord | Central (Inside BBB) | Binding comparable to control values | nih.govcapes.gov.br |

| Intestine (Longitudinal Muscle/Myenteric Plexus) | Peripheral (Outside BBB) | Binding consistently reduced | nih.govcapes.gov.br |

Investigational Studies in Animal Models of Opioid-Induced Central Nervous System Effects

Given its limited BBB permeability, investigational studies of this compound in the context of opioid-induced CNS effects have primarily focused on demonstrating its lack of activity, thereby confirming its peripheral selectivity. The central effect most commonly studied is analgesia or antinociception.

In a rat model using the hot plate test, this compound was shown to preserve the antinociceptive action of morphine, while simultaneously reversing morphine's inhibition of intestinal transit. nih.govcapes.gov.br Similarly, early studies in mice concluded that the compound did not significantly affect morphine-induced analgesia. nih.gov These findings position this compound as a valuable experimental tool to isolate and study the peripheral actions of opioids, confident that the central analgesic effects remain intact. nih.gov

However, as noted previously, there is some conflicting evidence. A study comparing several quaternary antagonists in mice found that this compound did antagonize morphine-induced antinociception on the hot-plate test with an ID50 of 15.2 mg/kg s.c. researchgate.net This result suggests that under certain conditions or at certain doses, it may exert some central effects, or that its peripheral selectivity is not absolute. This is in contrast to another quaternary antagonist, levallorphan (B1674846) methyl iodide (SR 58002), which only partially antagonized morphine's antinociceptive effects at higher doses in the same study. researchgate.net

Neurobiological Underpinnings of Antagonistic Actions in Preclinical Contexts

The antagonistic actions of this compound are rooted in its molecular structure and resulting physicochemical properties. It is a derivative of levallorphan, a known opioid modulator. medkoo.com The key structural feature is the quaternization of the nitrogen atom with an allyl group, creating this compound. nih.govnih.gov This modification imparts a permanent positive charge on the molecule.

This charge is fundamental to its mechanism for two reasons:

Limited CNS Penetration : The increased polarity and low lipid solubility conferred by the quaternary ammonium structure prevent the molecule from diffusing across the lipid-rich membranes of the blood-brain barrier. wikipedia.orgnih.gov

Peripheral Receptor Antagonism : The compound retains the ability to bind to opioid receptors. Its antagonistic effect stems from competitively binding to peripheral opioid receptors, particularly mu-opioid receptors located in the myenteric plexus of the gastrointestinal tract. nih.govnih.govgoogle.com By occupying these receptors, it prevents opioid agonists like morphine from binding and eliciting their effects, such as decreased gastrointestinal motility and constipation. nih.govnih.gov

In vitro studies on isolated guinea-pig ileum preparations have confirmed that this compound behaves as a pure morphine antagonist at the tissue level. nih.govresearchgate.net The in vivo binding studies in rats further substantiate this by showing it displaces opioid ligands from intestinal tissue but not from brain tissue. nih.govcapes.gov.br Therefore, the neurobiological basis for its selective action is a targeted, competitive antagonism of opioid receptors located exclusively in the periphery.

Preclinical Pharmacokinetic and Biotransformation Studies

Absorption and Distribution Patterns in Animal Models

The absorption and distribution of N-allyl levallorphan-bromide are fundamentally governed by its chemical nature as a quaternary ammonium (B1175870) salt. Such compounds are typically hydrophilic and possess low lipid solubility, which significantly restricts their passage across biological membranes, including the gastrointestinal mucosa and the blood-brain barrier. blackwellpublishing.com

Preclinical studies in rats have demonstrated the peripheral distribution of this compound. In one key study, the compound's ability to interact with opioid receptors in the central nervous system (CNS) versus peripheral tissues was examined. Following subcutaneous administration in rats, this compound was effective in reducing the binding of the potent opioid buprenorphine in the small intestine. In contrast, it did not significantly alter buprenorphine concentrations in the cerebrum or spinal cord. tandfonline.com This indicates a distribution pattern that favors peripheral compartments over the CNS. Furthermore, the study noted that this compound did not cause significant changes in the plasma concentrations of buprenorphine, suggesting its effects are localized to the tissues where it distributes. tandfonline.com

Another study in mice highlighted this peripheral selectivity by demonstrating that this compound could antagonize the constipating effects of morphine—a peripherally mediated action—without significantly affecting morphine-induced analgesia, which is a centrally mediated effect. sajaa.co.za The peripheral selectivity of some quaternary opioid antagonists has been noted to be species-dependent; for instance, N-methyl-levallorphan has shown greater peripheral selectivity in mice compared to rats, a distinction that has also been considered for N-allyl-levallorphan. mdpi.commdpi.com

Table 6.1-1: Comparative Distribution Characteristics of Quaternary Opioid Antagonists in Animal Models

| Compound | Animal Model | Key Distribution Findings | Reference |

| This compound (CM 32191) | Rat | Reduced buprenorphine binding in the intestine but not in the cerebrum or spinal cord. | tandfonline.com |

| This compound (CM 32191) | Mouse | Antagonized peripheral morphine effects (constipation) without affecting central effects (analgesia). | sajaa.co.za |

| N-methylnaltrexone | Rat, Dog | Moderate distribution into extravascular space. | hpfb-dgpsa.ca |

This table includes data for a related compound due to the limited availability of specific data for this compound.

Metabolic Fate and Enzyme Systems Involved in Preclinical Species

Detailed metabolic studies specifically for this compound are scarce in the available scientific literature. However, insights can be drawn from the metabolic pathways of its parent tertiary amine, levallorphan (B1674846), and other quaternary opioid antagonists like N-methylnaltrexone.

For levallorphan, studies have explored its metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. nih.gov The quaternization of the nitrogen with an allyl group in this compound is expected to significantly alter its metabolic profile, likely reducing its susceptibility to CYP-mediated N-dealkylation.

More relevant data can be extrapolated from studies on N-methylnaltrexone. The metabolism of N-methylnaltrexone has been shown to be species-dependent. nih.govresearchgate.net In preclinical species such as mice, rats, and dogs, glucuronidation is a major metabolic pathway. hpfb-dgpsa.canih.govresearchgate.net For instance, in dogs, the primary circulating metabolite is N-methylnaltrexone glucuronide. hpfb-dgpsa.canih.gov In mice and rats, other metabolites have been identified, including products of sulfation and reduction of the carbonyl group. nih.govresearchgate.net

N-dealkylation to the corresponding tertiary amine is a critical consideration for quaternary antagonists, as the resulting metabolite could cross the blood-brain barrier and exert central effects. For N-methylnaltrexone, N-demethylation to naltrexone (B1662487) occurs at very low levels in rats and is not considered a significant pathway in dogs. tandfonline.comhpfb-dgpsa.cacambridge.org It is plausible that this compound would also undergo minimal N-deallylation to levallorphan in preclinical species.

Table 6.2-1: Major Metabolic Pathways for N-methylnaltrexone in Preclinical Species

| Species | Major Metabolic Pathways | Key Metabolites | Reference |

| Mouse | Glucuronidation, Reduction, Hydroxylation, Methylation | Methyl-6-naltrexol isomers, MNTX-3-glucuronide, 2-hydroxy-3-O-methyl MNTX | nih.govresearchgate.net |

| Rat | Glucuronidation, Sulfation, Reduction, Hydroxylation, Methylation | MNTX-3-sulfate, Methyl-6-naltrexol isomers, 2-hydroxy-3-O-methyl MNTX, MNTX-3-glucuronide | nih.govresearchgate.net |

| Dog | Glucuronidation | MNTX-3-glucuronide | hpfb-dgpsa.canih.govresearchgate.net |

This table presents data for N-methylnaltrexone as a proxy due to the absence of specific metabolic data for this compound.

Excretion Pathways in Animal Models

Specific studies detailing the excretion pathways of this compound have not been identified. However, based on its structure as a quaternary ammonium compound and data from analogous molecules, its excretion is expected to occur via both renal and fecal routes.

The high polarity and low lipid solubility of such compounds generally favor renal clearance of the unchanged drug and its water-soluble metabolites. Additionally, biliary excretion into the feces is a common pathway for quaternary ammonium compounds.

Data from studies with N-methylnaltrexone in dogs provides a useful parallel. Following intravenous administration of radiolabeled N-methylnaltrexone to dogs, approximately 50% of the radioactivity was recovered in the urine and 30% in the feces. tandfonline.com In rats, a similar pattern was observed with about 50-58% of the dose recovered in urine and approximately 30% in feces after intravenous administration. hpfb-dgpsa.ca The significant fecal excretion following intravenous dosing points towards substantial biliary excretion. hpfb-dgpsa.ca

When administered orally to dogs, the majority of the N-methylnaltrexone dose (71%) was recovered in the feces, which is consistent with the poor absorption of quaternary antagonists from the gastrointestinal tract. hpfb-dgpsa.ca

Table 6.3-1: Excretion of Intravenously Administered N-methylnaltrexone in Animal Models

| Animal Model | Route of Administration | % of Dose in Urine | % of Dose in Feces | Reference |

| Dog | Intravenous | ~50% | ~30% | tandfonline.com |

| Rat | Intravenous | 50-58% | ~30% | hpfb-dgpsa.ca |

This table presents data for N-methylnaltrexone due to the lack of specific excretion data for this compound.

Bioavailability Assessment in Preclinical Formulations

There is a lack of published studies that have specifically assessed the bioavailability of this compound in preclinical formulations. As a quaternary ammonium compound, its oral bioavailability is expected to be very low. Quaternary amines are permanently charged and hydrophilic, which severely limits their ability to diffuse across the lipid-rich membranes of the gastrointestinal tract. blackwellpublishing.com

For other peripherally acting opioid antagonists with quaternary structures, oral bioavailability has been reported to be minimal. For instance, the oral bioavailability of methylnaltrexone (B1235389) is less than 1%. sajaa.co.za Another peripheral antagonist, alvimopan, also has very low oral bioavailability, reported to be around 6% in non-surgical patients. resed.es

The preclinical studies on this compound have typically utilized parenteral routes of administration, such as subcutaneous or intravenous injection, to bypass the issue of poor oral absorption and ensure systemic exposure to peripheral tissues. tandfonline.comsajaa.co.za The development of any oral formulation for such a compound would require advanced formulation strategies to enhance absorption, though no such formulations for this compound have been described in the literature.

Table 6.4-1: Oral Bioavailability of Peripheral Opioid Antagonists

| Compound | Oral Bioavailability | Reference |

| Methylnaltrexone | < 1% | sajaa.co.za |

| Alvimopan | ~6% | resed.es |

| Naloxegol | Low (not specified) | resed.es |

This table provides context using data from other peripheral opioid antagonists, as specific bioavailability data for this compound is not available.

Analytical Methodologies for Research and Quantification

Radioligand Binding Techniques for Receptor Occupancy and Affinity Determinations

Radioligand binding assays are fundamental in neuropharmacology for characterizing the interaction between a ligand and its receptor. google.com These techniques are instrumental in determining the affinity of N-allyl levallorphan-bromide for various opioid receptor subtypes and quantifying receptor density in different tissues. The primary parameters derived from these assays are the equilibrium dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), representing the total concentration of receptors in the tissue. core.ac.uk

In a typical saturation binding experiment, tissue homogenates or cell preparations expressing specific opioid receptors are incubated with increasing concentrations of a radiolabeled form of the compound until equilibrium is reached. bindingdb.org Non-specific binding is determined by adding a high concentration of an unlabeled competing ligand. google.com For this compound, which is an antagonist, competition binding assays are more commonly employed. In these assays, the ability of unlabeled this compound to displace a specific, high-affinity radiolabeled opioid agonist or antagonist from the receptors is measured. bindingdb.org The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the antagonist's receptor affinity. google.com

A notable preclinical study investigated the in vivo receptor occupancy of this compound (referred to as CM 32191) in rats. nih.gov This study utilized the high-affinity opioid agonist [³H]buprenorphine as the radioligand. Researchers pretreated rats with varying doses of this compound before administering the radiolabeled buprenorphine. The results demonstrated that this compound significantly reduced the in vivo binding of [³H]buprenorphine in the intestine's myenteric plexus but not in the cerebrum or spinal cord. nih.gov This finding highlights the compound's peripheral selectivity and demonstrates the utility of in vivo radioligand displacement studies in assessing both receptor interaction and tissue-specific effects.

While specific Kd and Bmax values for this compound are not extensively published, data for its parent compound, levallorphan (B1674846), provide insight into its binding characteristics. Levallorphan displays high affinity for mu-opioid receptors. nih.gov BindingDB, a public database of binding affinities, reports Ki values for levallorphan against the human mu-opioid receptor (MOR-1) expressed in Chinese Hamster Ovary (CHO) cells. bindingdb.org These values were determined through displacement of radiolabeled ligands such as [¹²⁵I]-IBOxyA and [¹²⁵I]-IBNtxA.

Table 1: Representative Receptor Affinity Data for Levallorphan

| Radioligand | Receptor | Cell Line | Affinity (Ki) |

|---|---|---|---|

| [¹²⁵I]-IBOxyA | Human MOR-1 | CHO | 0.48 nM |

| [¹²⁵I]-IBNtxA | Human MOR-1 | CHO | 1.30 nM |

Data sourced from BindingDB entry BDBM50326673. bindingdb.org

These data for the parent tertiary amine, levallorphan, suggest that the morphinan (B1239233) scaffold has a high affinity for the mu-opioid receptor. The quaternization to form this compound is expected to primarily affect its pharmacokinetic properties, such as blood-brain barrier penetration, rather than fundamentally altering its intrinsic antagonist character at the receptor binding site. google.com

Chromatographic and Spectroscopic Methods for Detection and Quantification in Biological Matrices (Preclinical)

For the detection and quantification of this compound in preclinical biological matrices such as plasma, serum, and tissue homogenates, chromatographic and spectroscopic methods are essential. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for these applications due to their high sensitivity, selectivity, and reproducibility. veedalifesciences.comnih.gov

High-Performance Liquid Chromatography (HPLC)

While a specific, standardized HPLC method for this compound is not widely published, methods for structurally related compounds, including other opioid antagonists and allyl bromide, provide a strong basis for its analysis. sielc.comlupinepublishers.comresearchgate.net A typical reverse-phase HPLC (RP-HPLC) method would be employed.

Stationary Phase: A C18 column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of opioid compounds. lupinepublishers.comresearchgate.net

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer is used. lupinepublishers.com The pH of the buffer is a critical parameter to ensure the analyte is in a suitable ionic state for good peak shape and retention. For related compounds, an ammonium (B1175870) acetate (B1210297) buffer adjusted to a specific pH has proven effective. lupinepublishers.comresearchgate.net A gradient elution, where the proportion of the organic solvent is changed over time, may be necessary to separate the compound from endogenous matrix components.

Detection: UV detection is a common method. The wavelength would be selected based on the maximal absorbance of this compound, likely determined by scanning with a UV-visible spectrophotometer. For similar compounds, detection wavelengths around 210 nm or 310 nm have been used. sielc.comlupinepublishers.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of drugs in complex biological samples. veedalifesciences.com The LC component separates the analyte from the matrix, and the tandem mass spectrometer provides highly selective detection and quantification. nih.gov

The process involves:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma) is performed, typically using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov

Chromatographic Separation: An LC system, often an ultra-high-performance liquid chromatography (UHPLC) system for faster analysis, separates the compound. mdpi.com

Ionization: The analyte is ionized, usually by electrospray ionization (ESI), which is well-suited for polar molecules like a quaternary amine.

Mass Analysis: The mass spectrometer selects the precursor ion (the molecular ion of this compound) and fragments it. Specific product ions are then monitored for quantification, a process known as Multiple Reaction Monitoring (MRM), which ensures high selectivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). rsc.orgresearchgate.net For this compound, ¹H NMR and ¹³C NMR would confirm the chemical structure, including the presence of the N-allyl group and the morphinan backbone. rsc.orgchemicalbook.com Furthermore, specific NMR techniques can be used to quantify the bromide counter-ion, offering a comprehensive analysis of the drug substance. researchgate.net While not typically used for routine quantification in biological fluids due to lower sensitivity compared to LC-MS/MS, NMR is invaluable for reference standard characterization.

Table 2: General Parameters for Analytical Methodologies

| Technique | Stationary Phase / Instrument | Mobile Phase / Solvent | Detection Method | Application |

|---|---|---|---|---|

| RP-HPLC | C18 reverse-phase column | Acetonitrile / Buffered aqueous solution | UV-Vis Spectrophotometry | Quantification in preclinical samples |

| LC-MS/MS | UHPLC system with C18 column | Acetonitrile / Formic acid in water | ESI-Tandem Mass Spectrometry (MRM) | High-sensitivity quantification in biological matrices |

| NMR | High-field NMR spectrometer | Deuterated solvents (e.g., D₂O, CDCl₃) | ¹H, ¹³C, and other nuclei detection | Structural elucidation, purity assessment of bulk material |

Methodologies for Assessing Blood-Brain Barrier Penetration

A critical aspect of the pharmacological profile of this compound is its limited ability to cross the blood-brain barrier (BBB). nih.govresearchgate.net This property is intentional, aiming to restrict its antagonist activity to peripheral opioid receptors. Several methodologies are used to quantify the extent of BBB penetration.

The primary reason for the low BBB permeability of this compound is its chemical structure. As a quaternary ammonium compound, it carries a permanent positive charge. This charge and the associated high polarity significantly hinder its ability to passively diffuse across the lipophilic endothelial cells that form the BBB. nih.gov

In Vivo Animal Models

The most direct way to assess BBB penetration is through in vivo studies in animal models, such as rats. A key method involves comparing the drug's concentration in the brain tissue versus the plasma concentration over time. researchgate.net

Brain-to-Plasma Concentration Ratio (Kp): This is a common metric where animals are administered the drug, and at a specific time point, concentrations are measured in both brain homogenate (Cbrain) and plasma (Cplasma). The ratio Kp = Cbrain / Cplasma is calculated. A low Kp value indicates poor BBB penetration. researchgate.net For peripherally restricted drugs, this ratio is expected to be very low. It is established that molecules with a brain-to-plasma ratio of less than 2% are generally not considered to cross the BBB. nih.gov

Unbound Brain-to-Plasma Ratio (Kp,uu): A more refined and pharmacologically relevant measure is the ratio of the unbound (free) drug concentration in the brain to the unbound concentration in plasma. researchgate.netbiorxiv.org This ratio reflects the net result of passive permeability and active transport processes at the BBB. For a compound that is not a substrate for active efflux or influx transporters, Kp,uu would be approximately 1. A Kp,uu value significantly less than 1 suggests the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp). nih.gov

A pivotal study for this compound used an in vivo radioligand displacement method to indirectly but effectively demonstrate its lack of significant CNS penetration. nih.gov As mentioned previously, administration of this compound in rats did not prevent the binding of [³H]buprenorphine in the brain and spinal cord, while it did block binding in the intestine. nih.gov This functional assay provides compelling evidence that the compound does not reach central opioid receptors in sufficient concentrations to exert an antagonist effect.

Table 3: Methodologies for Assessing Blood-Brain Barrier Penetration

| Methodology | Principle | Key Parameter(s) | Interpretation for this compound |

|---|---|---|---|

| In Vivo Brain/Plasma Ratio | Direct measurement of drug concentration in brain tissue and plasma after systemic administration in animals. | Kp (Total Brain/Plasma Ratio) | Expected to be very low (<0.1), indicating poor penetration. |

| Unbound Concentration Ratio | Measurement of unbound drug in brain and plasma, often requiring techniques like equilibrium dialysis or microdialysis. | Kp,uu (Unbound Brain/Unbound Plasma Ratio) | Expected to be very low, confirming restricted access to the CNS. |

| In Vivo Receptor Occupancy | Use of a radiolabeled CNS-penetrant ligand to see if the test compound can displace it from central receptors. | % displacement of radioligand in CNS vs. peripheral tissues | No significant displacement in the CNS, but displacement in the periphery. nih.gov |

| In Vitro BBB Models | Use of co-cultures of brain capillary endothelial cells and glial cells to model the BBB. semanticscholar.org | Permeability coefficient (Pe) | Expected to have a very low permeability coefficient. |

These analytical methodologies, from receptor binding assays to advanced chromatographic techniques and BBB penetration studies, are indispensable for the comprehensive preclinical characterization of this compound, confirming its mechanism of action and its profile as a peripherally restricted opioid antagonist.

Future Directions and Advanced Research Applications

Utility as a Pharmacological Probe for Opioid Receptor Deconvolution

The primary utility of N-allyl Levallorphan-bromide in research stems from its capacity to act as a selective pharmacological probe, enabling the deconvolution, or separation, of central versus peripheral opioid receptor-mediated effects. Due to its quaternary ammonium (B1175870) structure, the compound has a low propensity to penetrate the central nervous system (CNS). nih.govcapes.gov.br This allows researchers to antagonize opioid receptors in the periphery without significantly impacting those in the brain and spinal cord.

Research in preclinical models has demonstrated this selective action. In studies using rats and mice, this compound, also identified as CM 32191, effectively antagonized the peripherally mediated effects of morphine, such as the inhibition of gastrointestinal transit (constipation), while having a negligible effect on centrally mediated analgesia. capes.gov.brnih.gov For example, it behaved as a pure morphine antagonist in in-vitro preparations of the guinea-pig ileum's longitudinal muscle. nih.gov This selectivity is greater than that of some other quaternary opioid antagonists. nih.gov

Further studies have used this compound to investigate the in-vivo binding of other opioids. In one such study, pretreatment with the compound did not alter the concentration of the opioid buprenorphine in the cerebrum and spinal cord of rats, but it did consistently reduce buprenorphine's binding in the intestine. nih.gov This selective prevention of binding in the gut, a peripheral organ, while leaving central binding unaffected, highlights its role as a precise tool for receptor deconvolution. nih.gov This allows for the characterization of the distinct roles that opioid receptors in the gut play compared to those in the CNS. nih.gov

Table 1: Pharmacological Profile of this compound in Preclinical Models

| Assay/Model | System Targeted | Observed Effect of this compound | Conclusion | Citations |

| Charcoal Meal Transit (Mouse/Rat) | Peripheral (Gastrointestinal Motility) | Dose-dependently antagonized morphine-induced constipation. | Demonstrates potent antagonism of peripheral opioid effects. | capes.gov.brnih.gov |

| Hot Plate Test (Mouse) | Central (Analgesia) | Did not significantly affect morphine-induced analgesia at doses that reversed constipation. | Shows minimal antagonism of central opioid effects, confirming peripheral selectivity. | capes.gov.brnih.gov |

| In-vivo [³H]Buprenorphine Binding (Rat) | Central vs. Peripheral Receptor Occupancy | Reduced buprenorphine binding in the intestine (peripheral) but not in the cerebrum or spinal cord (central). | Provides direct evidence of peripheral receptor blockade without significant CNS penetration. | nih.gov |

| Guinea-Pig Ileum Preparation (In Vitro) | Peripheral (Smooth Muscle Contraction) | Acted as a pure morphine antagonist. | Confirms direct antagonist action on peripheral opioid receptors in isolated tissue. | nih.gov |

Applications in Investigating Mechanisms of Opioid Tolerance and Dependence in Preclinical Systems

The development of tolerance to the analgesic effects of opioids and the emergence of physical dependence are complex phenomena that limit their long-term clinical use. nih.govfrontiersin.org These processes involve adaptations in both the central and peripheral nervous systems. This compound serves as a critical tool for dissecting the peripheral contributions to opioid tolerance and dependence.

Chronic opioid use often leads to persistent side effects like opioid-induced constipation (OIC), even as tolerance develops to the analgesic effects. nih.gov By selectively blocking peripheral opioid receptors in the gut, this compound allows researchers to create preclinical models where central opioid effects can be studied in isolation from confounding peripheral actions. This can help determine whether the mechanisms driving tolerance to analgesia are distinct from those mediating chronic peripheral side effects.

Furthermore, recent research has pointed to the role of the gut microbiome in opioid-induced effects, including tolerance and hyperalgesia. mdpi.com Opioids can alter the gut microbiome, and these changes may contribute to the development of analgesic tolerance. mdpi.com Peripherally restricted antagonists are invaluable for investigating this "gut-brain axis." By using this compound to block intestinal opioid receptors, researchers can study how preventing the direct effects of opioids on the gut influences the microbiome and, subsequently, the development of central phenomena like tolerance and dependence. This allows for a more nuanced understanding of the systemic adaptations that occur during chronic opioid exposure.

Potential for Development of Novel Research Tools Targeting Opioid System Components

The chemical structure and pharmacological profile of this compound provide a foundation for the development of new and more sophisticated research tools. The core principle—the quaternization of a morphinan-based opioid ligand to restrict its CNS penetration—is a key strategy in medicinal chemistry. mdpi.com

The morphinan (B1239233) scaffold itself is highly versatile. nih.gov Modifications to different parts of the molecule can dramatically alter its affinity and selectivity for the different opioid receptor subtypes (mu, delta, kappa). nih.govgoogle.com For instance, the nature of the substituent on the nitrogen atom is a well-established determinant of a compound's activity, with N-allyl and N-cyclopropylmethyl groups often conferring antagonist properties to agonist scaffolds. nih.gov

Starting with the N-allyl Levallorphan (B1674846) backbone, chemists can envision synthesizing a library of novel quaternary antagonists. By systematically altering the N-substituent (e.g., replacing the allyl group with other moieties like cyclopropylmethyl or phenylethyl) or making modifications elsewhere on the morphinan rings, it may be possible to create a new generation of peripherally restricted tools with high selectivity for individual opioid receptor subtypes. nih.govcore.ac.uk Such tools would be invaluable for precisely mapping the functions of peripheral mu, delta, and kappa receptors in various physiological and pathological processes, from pain and inflammation to metabolic regulation. The synthesis of related N-allyl derivatives from precursors like norlevorphanol (B8719409) or codeine illustrates the chemical feasibility of these approaches. nih.govcdnsciencepub.com

Exploration of this compound in Emerging Preclinical Models of Neurobiological Function

Beyond the classic models of analgesia and constipation, this compound is well-suited for use in emerging and more complex preclinical models that explore the interface between peripheral systems and neurobiology. A significant area of this research is the aforementioned gut-brain axis. mdpi.com

The interplay between opioid actions in the gut, the immune system, and the central nervous system is increasingly recognized as critical. Opioid receptors are present on immune cells and throughout the enteric nervous system. By using a tool like this compound, researchers can investigate how peripherally administered opioids modulate gut inflammation and immunity without the direct confounding effects of central receptor activation. This is relevant for preclinical models of inflammatory bowel disease, visceral hypersensitivity, and postoperative ileus, where opioids have complex and sometimes contradictory effects.

Furthermore, there is growing interest in the role of peripheral opioid receptors in conditions not traditionally associated with opioid research, such as mood disorders and metabolic diseases. By selectively blocking these peripheral receptors, this compound can help clarify their contribution to the neurobiological underpinnings of these conditions in animal models. mdpi.com This allows for a more precise investigation into how signals originating in the periphery can influence complex behaviors and central nervous system function.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound (CM 32191) |

| Levallorphan |

| Morphine |

| Buprenorphine |

| Naloxone (B1662785) |

| N-methyl naloxone |

| Levorphanol (B1675180) |

| Norlevorphanol |

| Codeine |

| N-allylnorcodeine |

| N-allylnormorphine (Nalorphine) |

| N-methyl-levallorphan |

| N-methyl-nalorphine |

| Naltrexone (B1662487) |

| Methylnaltrexone (B1235389) (MNTX) |

| Oxymorphone |

| Dihydromorphine |

| Butorphanol |

| Ketocyclazocine |

| Ethylketocyclazocine |

| Cyclazocine |

| Meptazinol |

| Metkephamid |

| Nalbuphine |

| Nalmephene |

| Naloxegol |

| Naldemedine |

| Alvimopan |

| Norbinaltorphimine (nor-BNI) |

| Naltrindole (NTI) |

| Pentazocine |

| Methadone |

| Fentanyl |

| Meperidine |

| Oliceridine |

Q & A

Basic Research Questions

Q. What is the structural basis for differentiating N-allyl Levallorphan-bromide from its parent compound, levorphanol?

- Methodological Answer : this compound is synthesized by substituting the N-methyl group of levorphanol with an allyl group and introducing a bromide counterion. Structural confirmation requires techniques like NMR (for allyl proton signals at δ 5.1–5.8 ppm) and X-ray crystallography to resolve stereochemical differences. Comparative mass spectrometry (MS) can distinguish molecular weight variations (e.g., allyl substitution adds 40 g/mol vs. methyl) .

Q. Which analytical protocols are optimal for characterizing this compound’s purity and stability?

- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column to assess purity. Stability studies should employ accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. For counterion validation, ion chromatography or elemental analysis is recommended .

Q. What established synthetic routes exist for this compound?

- Methodological Answer : A common route involves allylation of levorphanol using allyl bromide in anhydrous DMF with K₂CO₃ as a base. Post-synthesis, bromide ion exchange (e.g., via AgNO₃ precipitation) ensures counterion purity. Yields >75% are achievable under inert atmospheres, with purification via recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s opioid antagonism efficacy across in vitro vs. in vivo models?

- Methodological Answer : Contradictions may arise from metabolic differences (e.g., hepatic conversion to inactive metabolites). Design parallel assays:

- In vitro : Use CHO cells expressing μ-opioid receptors with cAMP inhibition assays.

- In vivo : Administer in rodent models pretreated with CYP450 inhibitors (e.g., ketoconazole) to block metabolism.

Cross-validate data with pharmacokinetic profiling (plasma t½, bioavailability) .

Q. What strategies optimize catalytic efficiency in synthesizing this compound derivatives with halogen substituents?

- Methodological Answer : Transition-metal catalysis (e.g., Pd(OAc)₂ with BINAP ligands) enables regioselective halogenation at the allyl group. For bromination, use NBS (N-bromosuccinimide) in DCM under UV light. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.5 in hexane:EtOAc 7:3). Selectivity for mono-substitution requires stoichiometric control (1:1 substrate:NBS ratio) .

Q. How can computational modeling guide the design of this compound analogs with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer : Perform molecular dynamics simulations (e.g., Schrödinger’s Desmond) to predict logP and polar surface area (PSA). Optimal analogs should have logP > 2.5 and PSA < 90 Ų. Validate predictions using parallel artificial membrane permeability assays (PAMPA-BBB) with a threshold Pe > 4.0 × 10⁻⁶ cm/s .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound’s respiratory depression studies?

- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using nonlinear regression (e.g., GraphPad Prism). For reproducibility, report Hill slopes and adjust for baseline variability with ANOVA followed by Tukey’s post hoc test. Include raw data in supplementary materials .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|